2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride
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Overview
Description
2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyridine ring, a pyrrolidine ring, and an amine group, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride typically involves the following steps:
Formation of Pyridine Derivative: The pyridine ring is first synthesized or obtained from commercially available pyridine derivatives.
Introduction of Pyrrolidine: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyridine derivative.
Amination: The amine group is introduced through an amination reaction, often involving reagents like ammonia or an amine source.
Trihydrochloride Formation: The final step involves the formation of the trihydrochloride salt, which is achieved by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Electrophiles like bromine (Br2) or acyl chlorides are used under controlled conditions.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amine group.
Piperidine Derivatives: Resulting from the reduction of the pyridine ring.
Substituted Pyridines: Resulting from electrophilic substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
2-(Pyridin-3-yl)ethan-1-amine: Lacks the pyrrolidine ring.
2-(Pyrrolidin-1-yl)ethan-1-amine: Lacks the pyridine ring.
2-(Pyridin-3-yl)-2-(piperidin-1-yl)ethan-1-amine: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is unique due to its combination of pyridine and pyrrolidine rings, which provides distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
917373-62-7 |
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Molecular Formula |
C11H20Cl3N3 |
Molecular Weight |
300.7 |
Purity |
95 |
Origin of Product |
United States |
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